4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClFNS |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C10H7ClFNS/c11-7-3-6(12)4-8-9(7)13-10(14-8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VPBCPYSAMUZRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=C(C=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclopropyl ketone derivatives in the presence of chlorinating and fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzothiazole
- 4-Chloro-2-methyl-6-fluorobenzothiazole
- 4-Chloro-2-cyclopropyl-1,3-benzothiazole
Comparison: 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole is unique due to the presence of both cyclopropyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
